Quinolin-8-yl 4-bromobenzenesulfonate
Overview
Description
Quinolin-8-yl 4-bromobenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry .
Preparation Methods
The synthesis of Quinolin-8-yl 4-bromobenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Quinolin-8-yl 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Quinolin-8-yl 4-bromobenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinolin-8-yl 4-bromobenzenesulfonate is related to its ability to interact with various molecular targets. In biological systems, quinoline derivatives can bind to DNA, inhibit enzymes, and interfere with cellular processes. For example, they may inhibit DNA synthesis, disrupt cell division, and induce oxidative stress, leading to cell death . The specific pathways and molecular targets involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Quinolin-8-yl 4-bromobenzenesulfonate can be compared with other quinoline derivatives, such as:
Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC): A cannabimimetic compound with similar quinoline structure but different functional groups.
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Another cannabimimetic compound with a different substitution pattern.
4-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one: A quinoline derivative with bromine and sulfonyl groups, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
quinolin-8-yl 4-bromobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S/c16-12-6-8-13(9-7-12)21(18,19)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLXCZIXEJPSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428527 | |
Record name | quinolin-8-yl 4-bromobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61430-85-1 | |
Record name | quinolin-8-yl 4-bromobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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